molecular formula C11H11N3O2S B2412153 6-amino-1-(4-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one CAS No. 180028-93-7

6-amino-1-(4-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Cat. No.: B2412153
CAS No.: 180028-93-7
M. Wt: 249.29
InChI Key: VSTCCVWZTADGQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-amino-1-(4-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound that belongs to the class of thioxopyrimidines

Preparation Methods

The synthesis of 6-amino-1-(4-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves the reaction of 4-methoxybenzaldehyde with thiourea and ethyl acetoacetate under basic conditions. The reaction proceeds through a cyclization process to form the desired thioxopyrimidine ring. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.

Chemical Reactions Analysis

6-amino-1-(4-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group using reducing agents such as sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles to form various derivatives. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-amino-1-(4-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6-amino-1-(4-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit the synthesis of essential biomolecules in microorganisms. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

6-amino-1-(4-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can be compared with other thioxopyrimidine derivatives. Similar compounds include:

  • 6-amino-1-(4-chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
  • 6-amino-1-(4-nitrophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and potential applications.

Properties

IUPAC Name

6-amino-1-(4-methoxyphenyl)-2-sulfanylidenepyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S/c1-16-8-4-2-7(3-5-8)14-9(12)6-10(15)13-11(14)17/h2-6H,12H2,1H3,(H,13,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSTCCVWZTADGQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=CC(=O)NC2=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.